molecular formula C29H33N3O2S2 B12051432 (5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12051432
M. Wt: 519.7 g/mol
InChI Key: MNGTUNSODGZDFD-QOMWVZHYSA-N
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Description

(5Z)-3-HEPTYL-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, a heptyl side chain, and a pyrazole ring substituted with phenyl and propoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-HEPTYL-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the heptyl side chain and the pyrazole ring. Key steps include:

    Formation of the Thiazolidinone Core: This involves the reaction of a thioamide with an α-halo ketone under basic conditions.

    Introduction of the Heptyl Side Chain: This step is achieved through alkylation using heptyl bromide in the presence of a strong base.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate diketone.

    Final Coupling: The final step involves coupling the pyrazole ring with the thiazolidinone core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-HEPTYL-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and propoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-3-HEPTYL-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5Z)-3-HEPTYL-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved include proteases, kinases, and signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-3-HEPTYL-5-{[1-PHENYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-3-HEPTYL-5-{[1-PHENYL-3-(4-ETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-3-HEPTYL-5-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propoxyphenyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.

Properties

Molecular Formula

C29H33N3O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-3-heptyl-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N3O2S2/c1-3-5-6-7-11-18-31-28(33)26(36-29(31)35)20-23-21-32(24-12-9-8-10-13-24)30-27(23)22-14-16-25(17-15-22)34-19-4-2/h8-10,12-17,20-21H,3-7,11,18-19H2,1-2H3/b26-20-

InChI Key

MNGTUNSODGZDFD-QOMWVZHYSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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